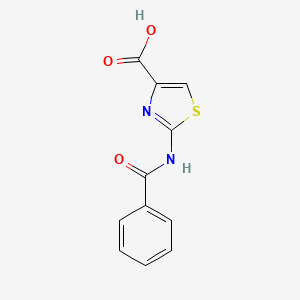

2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid

Beschreibung

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines, with the compound being formally designated as 4-thiazolecarboxylic acid, 2-(benzoylamino)-. The molecular formula C₁₁H₈N₂O₃S represents a total molecular weight of 248.26 grams per mole, indicating a compact yet functionally diverse structure. Alternative nomenclature systems recognize this compound under several synonymous designations, including 2-(benzoylamino)-1,3-thiazole-4-carboxylic acid and N-benzoyl-2-amino-1,3-thiazole-4-carboxylic acid, reflecting different approaches to describing the benzoylamino substitution pattern. The Chemical Abstracts Service has assigned registry number 1022011-51-3 to this compound, providing a unique identifier for database searches and chemical inventory management.

The molecular composition reveals the presence of eleven carbon atoms, eight hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom, creating a heterocyclic framework with multiple sites for potential chemical modification. The structural formula demonstrates the connectivity between the thiazole core and the benzoyl substituent, where the benzoylamino group occupies the 2-position of the thiazole ring while the carboxylic acid functionality resides at the 4-position. This specific substitution pattern is critical for the compound's chemical behavior, as it creates distinct electronic environments around the thiazole ring that influence both reactivity and molecular interactions. The systematic name accurately reflects the hierarchical organization of functional groups, with the thiazole ring serving as the parent structure and the benzoylamino and carboxylic acid groups functioning as substituents that modify the base molecule's properties.

Crystallographic Analysis and Stereochemical Features

Crystallographic studies of thiazole derivatives similar to 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid have revealed important insights into the solid-state packing arrangements and molecular conformations that characterize this class of compounds. Research on related thiazole-carboxylic acid structures has demonstrated that these molecules typically adopt planar conformations within the thiazole ring system, with the atoms of the five-membered heterocycle maintaining coplanarity as observed in comparable structures. The dihedral angles between different ring systems provide crucial information about molecular flexibility and preferred conformations, with studies showing that thiazole-containing molecules often exhibit specific angular relationships between aromatic components that influence their packing behavior and intermolecular interactions.

The stereochemical features of 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid are characterized by its achiral nature, as the molecule contains no asymmetric centers that would give rise to optical isomerism. This structural characteristic simplifies synthetic approaches and analytical characterization, as there are no stereoisomeric considerations that must be addressed during compound preparation or biological evaluation. The molecular geometry is further defined by the specific positioning of the benzoylamino substituent relative to the thiazole ring, creating a rigid framework that restricts rotational freedom around certain bonds while maintaining conformational flexibility in others.

Intermolecular interactions in the solid state are dominated by hydrogen bonding patterns that involve both the carboxylic acid functionality and the amide linkage within the benzoylamino group. Crystal structure analyses of related compounds have revealed that adjacent molecules are frequently linked through oxygen-hydrogen-nitrogen hydrogen bonds and nitrogen-hydrogen-oxygen hydrogen bonds, with typical bond lengths ranging from 2.720 to 2.834 Angstroms. These hydrogen bonding networks contribute significantly to the stability of crystalline forms and influence physical properties such as melting point, solubility, and dissolution behavior. The three-dimensional arrangement of molecules within the crystal lattice reflects the balance between attractive intermolecular forces and optimal space-filling considerations that govern solid-state organization.

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Fourier Transform Infrared spectroscopy provides distinctive fingerprint information for 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid through characteristic absorption bands that identify key functional groups within the molecule. The infrared spectrum typically displays a prominent absorption band around 3146-3168 wavenumbers corresponding to the nitrogen-hydrogen stretching vibration of the benzoylamino group, which serves as a diagnostic feature for this structural motif. Carbonyl stretching vibrations appear as distinctive peaks in two different regions, with the carboxylic acid carbonyl typically absorbing around 1732 wavenumbers and the amide carbonyl of the benzoylamino group appearing at approximately 1686-1700 wavenumbers. These dual carbonyl absorptions provide clear evidence for the presence of both functional groups and allow for differentiation from related compounds that may contain only single carbonyl functionalities.

Nuclear Magnetic Resonance spectroscopy offers detailed information about the molecular connectivity and electronic environment of individual atoms within 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid. Proton Nuclear Magnetic Resonance spectra typically reveal characteristic signals for the aromatic protons of both the thiazole ring and the benzoyl substituent, appearing as multiplets in the 7.0-8.1 parts per million region. The thiazole ring proton generally appears as a distinctive singlet that can be readily identified due to its unique chemical shift position influenced by the electron-withdrawing effects of both the nitrogen and sulfur heteroatoms. Carbon-13 Nuclear Magnetic Resonance provides complementary structural information, with carbonyl carbon signals appearing in the characteristic 160-170 parts per million range and aromatic carbons distributed throughout the 110-140 parts per million region.

| Spectroscopic Parameter | Characteristic Value | Assignment |

|---|---|---|

| Infrared nitrogen-hydrogen stretch | 3146-3168 cm⁻¹ | Benzoylamino group |

| Infrared carbonyl stretch (carboxylic acid) | ~1732 cm⁻¹ | Carboxylic acid functionality |

| Infrared carbonyl stretch (amide) | 1686-1700 cm⁻¹ | Benzoylamino carbonyl |

| Proton Nuclear Magnetic Resonance (aromatic) | 7.0-8.1 ppm | Aromatic protons |

| Carbon-13 Nuclear Magnetic Resonance (carbonyl) | 160-170 ppm | Carbonyl carbons |

Ultraviolet-Visible spectroscopy reveals the electronic transitions associated with the conjugated aromatic systems present in 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid. The absorption spectrum typically shows characteristic bands corresponding to π→π* transitions within both the thiazole ring and the benzoyl chromophore, providing information about the extent of electronic conjugation and the influence of substituent effects on molecular orbital energies. These spectroscopic techniques collectively provide a comprehensive analytical profile that enables unambiguous identification and purity assessment of the compound, while also offering insights into its electronic structure and molecular behavior in solution.

Computational Modeling of Electronic Structure

Computational quantum chemical calculations have provided detailed insights into the electronic structure and molecular properties of 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid through density functional theory methods and related approaches. Studies using similar thiazole derivatives have employed the double numerical basis sets plus polarization functional approach within materials modeling software to predict molecular geometries, electronic distributions, and energetic parameters. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies serve as crucial descriptors for understanding the compound's electronic behavior, with calculated values typically showing that both frontier molecular orbitals exhibit negative energies, indicating molecular stability and favorable electronic configurations.

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital represents a fundamental parameter that characterizes chemical reactivity and kinetic stability. For related thiazole derivatives, computational studies have revealed energy gaps ranging from 1.338 to 1.827 electron volts, with smaller gaps generally correlating with increased molecular polarizability and enhanced reactivity. The molecular orbital distributions typically show that the highest occupied molecular orbital is predominantly localized on specific atoms within the thiazole ring system, particularly on sulfur, carbon, and nitrogen centers, suggesting these positions as preferred sites for electrophilic attack during chemical reactions.

| Electronic Parameter | Computational Method | Typical Range |

|---|---|---|

| Energy Gap (highest occupied molecular orbital - lowest unoccupied molecular orbital) | Density Functional Theory | 1.3-1.8 eV |

| Electronegativity | Frontier Molecular Orbital Analysis | 3.7-4.5 |

| Global Hardness | Quantum Chemical Calculations | 0.67-0.91 |

| Electrophilicity Index | Theoretical Modeling | 8.7-15.0 |

Additional quantum chemical descriptors including electronegativity, chemical potential, global hardness, and electrophilicity index provide comprehensive characterization of the compound's electronic properties and potential for molecular interactions. The electronegativity values, calculated from frontier molecular orbital energies, typically range from 3.7 to 4.5 for thiazole derivatives, while global hardness parameters fall within 0.67 to 0.91 electron volts. The electrophilicity index, which quantifies the molecule's ability to accept electron density from nucleophilic species, generally ranges from 8.7 to 15.0 for compounds in this structural class. These computational results provide theoretical foundations for understanding structure-activity relationships and guide the design of modified derivatives with enhanced properties for specific applications. The binding energy calculations further demonstrate the increased stability of thiazole derivatives compared to their constituent components, supporting their utility as stable pharmaceutical intermediates and bioactive compounds.

Eigenschaften

IUPAC Name |

2-benzamido-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S/c14-9(7-4-2-1-3-5-7)13-11-12-8(6-17-11)10(15)16/h1-6H,(H,15,16)(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAQWRGQJLGZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid typically involves the condensation of benzoyl chloride with 2-aminothiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of halogenated thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Antioxidant Activity

Research indicates that derivatives of 2-(benzoylamino)-1,3-thiazole-4-carboxylic acid exhibit significant antioxidant properties. For instance, a study synthesized several derivatives and evaluated their ability to scavenge free radicals. Compounds demonstrated varying degrees of antioxidant activity, with some showing promising results comparable to established antioxidants .

1.2 Xanthine Oxidase Inhibition

Another significant application is in the inhibition of xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions. A series of thiazole derivatives were synthesized and tested for their inhibitory effects on xanthine oxidase. Some compounds exhibited IC50 values indicating potent inhibitory activity, suggesting potential therapeutic uses in managing hyperuricemia .

1.3 Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies have shown that certain thiazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Agricultural Applications

2.1 Insecticidal Properties

The insecticidal potential of 2-(benzoylamino)-1,3-thiazole-4-carboxylic acid derivatives has been documented extensively. A patent describes the synthesis of these compounds and their efficacy as insecticides against a range of pests. The compounds were found to exhibit strong insecticidal action, outperforming many conventional insecticides in laboratory settings .

2.2 Herbicidal Activity

In addition to insecticidal properties, some studies have suggested that thiazole derivatives may possess herbicidal activity. The mechanism is believed to involve interference with plant growth regulators or photosynthetic pathways, although further research is needed to elucidate these effects fully.

Chemical Synthesis and Derivative Studies

3.1 Synthetic Pathways

The synthesis of 2-(benzoylamino)-1,3-thiazole-4-carboxylic acid typically involves multi-step chemical reactions starting from readily available precursors such as benzoyl chloride and thiazole derivatives. Various methods have been reported for optimizing yields and purity .

3.2 Structure-Activity Relationship (SAR) Studies

SAR studies are crucial in understanding how modifications to the thiazole structure affect biological activity. For instance, substituents on the benzoyl group can significantly influence both antioxidant and antimicrobial efficacy, guiding the design of more effective derivatives .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiazole-4-carboxylic acid derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 2-(benzoylamino)-1,3-thiazole-4-carboxylic acid with key analogs:

Structural and Physical Properties

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F, CF₃ in and ) increase molecular polarity and melting points . Benzoylamino vs. Halogenation: Chlorine and fluorine substituents improve lipophilicity, favoring membrane permeability in biological systems .

Biologische Aktivität

2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound notable for its thiazole ring structure, which includes both sulfur and nitrogen. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its interactions with various biological targets. This article reviews the current understanding of its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The molecular formula of 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid is C11H8N2O3S, with a molecular weight of approximately 248.26 g/mol. Its structure features a benzoylamino group at the 2-position and a carboxylic acid functional group at the 4-position of the thiazole ring. The presence of these functional groups contributes to its reactivity and biological activity.

Anticancer Properties

Research indicates that 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid exhibits significant anticancer activity. Molecular docking studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Study:

In vitro studies have shown that derivatives of thiazole compounds, including 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid, demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds similar to this thiazole derivative were tested against breast and colon cancer cells, revealing IC50 values in the micromolar range, indicating potent anticancer properties.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. The thiazole moiety is known for its ability to interact with microbial enzymes, potentially leading to inhibition of bacterial growth. Preliminary assays suggest that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid has been implicated in enzyme inhibition studies where it interacts with specific proteins involved in metabolic pathways. For example, it may act as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism, which could have implications for gout treatment and oxidative stress management .

Synthesis Methods

The synthesis of 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid can be achieved through several methods:

-

Reactions with Benzoyl Chloride:

- Reacting benzoyl chloride with 2-amino-1,3-thiazole-4-carboxylic acid leads to the formation of the desired compound.

- Reaction:

- Alternative Synthetic Routes:

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-(3,4-Dimethoxybenzoylamino)-2-phenylthiazole | Contains a phenyl group and methoxy substituents | Enhanced solubility and potential activity against specific cancer types |

| 2-(Trifluoromethoxy)benzamido-thiazole | Features trifluoromethoxy group | Increased lipophilicity may enhance membrane permeability |

| 5-(4-Methylpiperazin-1-yl)benzamide | Incorporates piperazine moiety | Potential for improved pharmacokinetics |

These compounds highlight the versatility of thiazole derivatives in medicinal chemistry while underscoring the unique properties of 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid that make it a valuable candidate for further research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid, and what reaction conditions are critical for yield optimization?

- Methodology : The compound can be synthesized via coupling reactions. For example, HATU-mediated amide bond formation between benzoyl derivatives and thiazole-4-carboxylic acid precursors under anhydrous DMF conditions is effective. Refluxing with acetic acid as a catalyst (e.g., 4 hours in ethanol) is critical for cyclization . Purification via silica gel chromatography (e.g., HEP/EA gradients) ensures high purity.

- Key Parameters : Monitor reaction progress using LC/MS (e.g., retention time Rt = 1.22 min, m/z = 440.34 [MH<sup>+</sup>]) .

Q. Which analytical techniques are most reliable for characterizing 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid?

- Methodology :

- NMR Spectroscopy : Confirms structural integrity (e.g., aromatic protons at δ 7.5–8.5 ppm for benzoyl groups).

- LC/MS : Validates molecular weight and purity (e.g., m/z = 245.26 for C12H7NO3S) .

- Elemental Analysis : Ensures stoichiometric consistency.

Q. How do solubility properties of this compound influence experimental design in biological assays?

- Methodology : The carboxylic acid moiety confers pH-dependent solubility. For in vitro studies, dissolve in DMSO (10–50 mM stock) and dilute in PBS (pH 7.4). Precipitates at acidic pH (e.g., pH 2) can be mitigated by sonication .

Advanced Research Questions

Q. How can coupling reaction yields be optimized when synthesizing 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid derivatives?

- Methodology :

- Activating Agents : Use HATU or EDCI/HOBt for efficient amide bond formation.

- Solvent Choice : Anhydrous DMF or THF minimizes side reactions.

- Temperature Control : Maintain 40–50°C during coupling to balance reactivity and decomposition .

- Troubleshooting : Low yields may arise from moisture sensitivity; ensure strict anhydrous conditions.

Q. What strategies resolve racemic mixtures in synthesized derivatives of this compound?

- Methodology : Chiral chromatography (e.g., Chiralpak<sup>®</sup> columns) or enzymatic resolution can separate enantiomers. For example, enzymatic hydrolysis of methyl esters using lipases selectively cleaves one enantiomer .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Methodology :

- Core Modifications : Replace the benzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.

- Bioisosteres : Substitute the thiazole ring with oxazole or pyridine (e.g., as in 2-Phenyl-1,3-thiazole-4-carboxylic Acid derivatives) .

- Pharmacological Testing : Screen analogs against target receptors (e.g., EDG-2 inhibitors) using competitive binding assays .

Q. How should discrepancies in biological activity data across studies be addressed?

- Methodology :

- Assay Validation : Confirm assay reproducibility using positive controls (e.g., reference inhibitors).

- Compound Purity : Re-analyze batches via HPLC to rule out impurities (e.g., <95% purity skews IC50 values).

- Structural Confirmation : Re-examine stereochemistry (e.g., unintended racemization during synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.